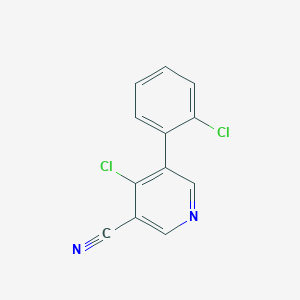![molecular formula C7H4ClFN2 B13007686 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13007686.png)
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine typically involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents . One common method involves the reaction of dimethyl acetylenedicarboxylate or methyl 3-phenylpropiolate with pyridinium N-imine, followed by the addition of Selectfluor reagent in anhydrous MeCN . The reaction mixture is then stirred and purified by column chromatography on SiO2 to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Selectfluor for fluorination, and various nucleophiles for substitution reactions . Typical reaction conditions involve the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, fluorination reactions yield fluorinated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-7-fluoropyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-Fluoropyrazolo[1,5-a]pyridine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4ClFN2 |
|---|---|
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
4-chloro-7-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-7(9)11-6(5)3-4-10-11/h1-4H |
InChI-Schlüssel |
WWSOJEPRMWEECU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=CC=NN2C(=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


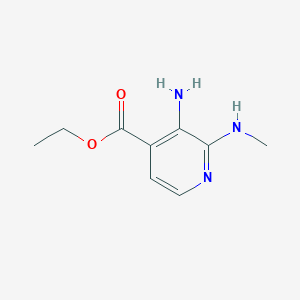
![(3aR,5s,6aS)-5-Methoxyoctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13007620.png)
![7-(Bromomethyl)benzo[d]thiazole](/img/structure/B13007626.png)


![3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B13007637.png)
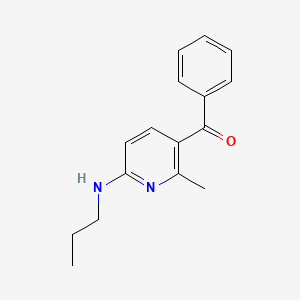
![Bicyclo[3.1.1]heptan-3-amine](/img/structure/B13007659.png)
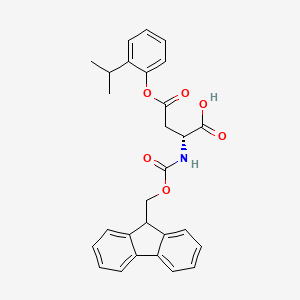
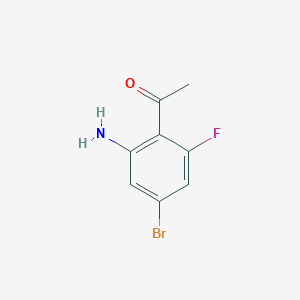
![(3aS,7aR)-octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B13007680.png)
![3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13007691.png)
